molecular formula C25H24N2O5 B12013346 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 767332-54-7

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12013346
CAS No.: 767332-54-7
M. Wt: 432.5 g/mol
InChI Key: QJTCSASBCXMBPU-YZSQISJMSA-N
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Description

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C25H24N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the hydrazone: This involves the reaction of phenylacetic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 4-ethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Uniqueness

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. Its unique ester and hydrazone functionalities make it a valuable compound for various research applications.

Properties

CAS No.

767332-54-7

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C25H24N2O5/c1-3-31-21-12-10-20(11-13-21)25(29)32-22-14-9-19(15-23(22)30-2)17-26-27-24(28)16-18-7-5-4-6-8-18/h4-15,17H,3,16H2,1-2H3,(H,27,28)/b26-17+

InChI Key

QJTCSASBCXMBPU-YZSQISJMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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